m-PEG15-alcohol

Monodisperse PEG Polydispersity Index Drug Conjugation

Polydisperse PEGs introduce uncontrolled batch-to-batch variability in linker length, confounding ADC DAR control and PROTAC ternary complex formation. m-PEG15-alcohol (CAS: 2258654-78-1) is a monodisperse, single-molecular-weight PEG (15 EG units, MW 692.8, LogP -2.7, >95% purity). - Enables reproducible SAR studies & consistent degradation kinetics - Eliminates low-MW fraction enrichment & protein adsorption seen with polydisperse PEGs - Hydroxyl terminus allows straightforward activation (NHS, maleimide)

Molecular Formula C31H64O16
Molecular Weight 692.8 g/mol
Cat. No. B3117692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG15-alcohol
Molecular FormulaC31H64O16
Molecular Weight692.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C31H64O16/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h32H,2-31H2,1H3
InChIKeyABOKQTKREVSBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG15-alcohol: Monodisperse PEG Linker for Drug Conjugation


m-PEG15-alcohol (CAS: 2258654-78-1, molecular weight: 692.8 g/mol) is a monodisperse polyethylene glycol (PEG) derivative belonging to the class of methoxy-PEG-alcohols. It is a pure, single-molecular-weight compound with an exact chain length of 15 ethylene glycol units, as opposed to polydisperse PEGs which are mixtures of varying chain lengths [1]. Its structure consists of a methoxy group at one terminus and a hydroxyl group at the other, enabling selective derivatization and conjugation [2]. The compound exhibits high water solubility (LogP = -2.7) and a purity typically exceeding 95% [3]. It is widely utilized as a hydrophilic spacer or linker in antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other bioconjugation applications, where its precise, uniform chain length is critical for reproducible performance and analytical characterization .

Why Polydisperse PEG Cannot Substitute for m-PEG15-alcohol


Generic or polydisperse PEG reagents, typically characterized by an average molecular weight (e.g., mPEG-2000) and a broad distribution of chain lengths (polydispersity index, PDI > 1.01), cannot be reliably substituted for monodisperse m-PEG15-alcohol [1]. This substitution leads to significant and uncontrolled variability in critical performance parameters. Polydisperse PEGs exhibit batch-to-batch variation in their actual molecular weight distribution, which directly impacts the hydrodynamic radius, solubility, and 'stealth' properties of the final conjugate [2]. Furthermore, as demonstrated in comparative studies, polydisperse PEG coatings on nanoparticles lead to a preferential enrichment of lower molecular weight fractions on the surface due to steric hindrance, resulting in increased protein adsorption and faster clearance in vivo compared to their monodisperse counterparts [3]. This inherent variability confounds analytical characterization, complicates regulatory approval, and ultimately compromises the reproducibility and predictability of drug performance, making monodisperse PEGs like m-PEG15-alcohol essential for applications demanding precise control and consistent outcomes.

Quantitative Evidence for m-PEG15-alcohol Performance


Molecular Weight Precision vs. Polydisperse PEG

m-PEG15-alcohol is a monodisperse compound with a single, defined molecular weight and a polydispersity index (PDI) of exactly 1.0. In contrast, commercially available polydisperse PEGs, such as mPEG2000, have a PDI greater than 1.01 and a molecular weight distribution spanning hundreds to thousands of Daltons [1]. This absolute uniformity eliminates the inherent variability associated with polymer mixtures, ensuring that every molecule in a given batch is identical.

Monodisperse PEG Polydispersity Index Drug Conjugation

Batch-to-Batch Reproducibility in PEGylation

The use of monodisperse m-PEG15-alcohol directly addresses a major limitation of PEGylation: batch-to-batch variability. Studies have shown that polydisperse PEGylation agents lead to significant variations in the final product and complicate analytical characterization [1]. By contrast, monodisperse PEGs like m-PEG15-alcohol enable facile monitoring of chemical modification reactions and straightforward identification of PEGylated fragments via simple peptide mapping using UPLC-MS [1].

PEGylation Process Control Analytical Characterization

In Vivo Pharmacokinetic Performance

In a direct comparative study using gold nanoparticles (AuNPs), monodisperse PEG coatings demonstrated a significantly prolonged blood circulation half-life compared to polydisperse PEG coatings. Specifically, AuNPs modified with monodisperse mPEG36-SH and mPEG45-SH exhibited half-lives (t₁/₂) of 23.6 ± 2.3 h and 21.9 ± 1.5 h, respectively. In stark contrast, AuNPs modified with polydisperse mPEG2k-SH showed a half-life of only 8.8 ± 0.7 h [1].

Pharmacokinetics PEGylation Nanoparticle Delivery

Tumor Accumulation Efficiency

The pharmacokinetic advantage of monodisperse PEG translates directly into enhanced tumor accumulation. In the same comparative study, monodisperse PEG36-modified AuNPs showed 1.5-fold greater tumor tissue uptake compared to polydisperse PEG2k-modified AuNPs at 24 hours post-injection. Specifically, tumor uptake for PEG36-AuNPs was 22.6 ± 6.6% ID/g, whereas for PEG2k-AuNPs it was only 14.3 ± 4.7% ID/g [1].

Biodistribution Tumor Targeting PEGylation

Reduced Protein Adsorption and Opsonization

Monodisperse PEG coatings drastically reduce non-specific protein adsorption, a key driver of rapid immune clearance. In vitro studies show that monodisperse PEG36-AuNPs and PEG45-AuNPs adsorb 5-fold and 20-fold less bovine serum albumin (BSA), respectively, compared to polydisperse PEG2k-AuNPs [1]. This is attributed to the uniform, densely packed PEG layer formed by monodisperse chains, which prevents the enrichment of lower molecular weight fractions that increase protein binding in polydisperse systems.

Protein Corona Stealth Effect PEGylation

Optimal Application Scenarios for m-PEG15-alcohol


PROTAC Linker Design

m-PEG15-alcohol is ideally suited as a linker in PROTAC (Proteolysis Targeting Chimera) synthesis, where its exact chain length of 15 ethylene glycol units provides a predictable and reproducible spatial separation between the E3 ligase ligand and the target protein ligand . The monodisperse nature of the linker ensures that every PROTAC molecule has an identical conformation and hydrodynamic radius, which is essential for optimizing ternary complex formation and achieving consistent degradation efficiency. Substituting a polydisperse PEG of similar average molecular weight would introduce a distribution of linker lengths, confounding structure-activity relationship (SAR) studies and leading to variable degradation kinetics [1]. The hydroxyl terminus also allows for straightforward derivatization to introduce other reactive handles for conjugation .

ADC Linker Component

In ADC development, m-PEG15-alcohol can be used as a component of a cleavable or non-cleavable linker system. Its defined molecular weight (692.8 g/mol) and high purity (>95%) are critical for controlling the drug-to-antibody ratio (DAR), a key quality attribute that directly impacts ADC efficacy and safety . The use of monodisperse PEG, as demonstrated in comparative studies, eliminates the batch-to-batch variability and analytical challenges associated with polydisperse PEG linkers, enabling more precise characterization and ensuring consistent product quality across manufacturing runs [1]. This precision is paramount for meeting the stringent regulatory requirements for ADC development and commercialization.

Nanoparticle and Biomaterial Surface Modification

For coating gold nanoparticles, liposomes, or other nanocarriers, m-PEG15-alcohol can be conjugated to a suitable anchor (e.g., a thiol or lipid). The monodisperse PEG layer formed will provide a uniform, dense 'stealth' coating, as demonstrated by the 5- to 20-fold reduction in protein adsorption and the 2.7-fold increase in circulation half-life observed for monodisperse PEG systems compared to polydisperse ones [2]. This translates to significantly improved pharmacokinetics and enhanced passive targeting via the enhanced permeability and retention (EPR) effect. The hydroxyl group can be activated (e.g., to an NHS ester or maleimide) for efficient coupling to surface functional groups .

QSAR Studies for PEGylated Therapeutics

m-PEG15-alcohol is an invaluable tool for conducting rigorous QSAR studies to determine the optimal PEG chain length for a specific therapeutic. By systematically comparing conjugates made with a series of monodisperse m-PEGn-alcohols (e.g., n=7, 10, 15, 23), researchers can precisely quantify the impact of PEG chain length on key parameters such as solubility, in vitro potency, pharmacokinetic profile, and biodistribution [1][2]. This level of precision is unattainable with polydisperse PEGs, where the results represent an average across a mixture of chain lengths, obscuring the true relationship between molecular structure and biological function.

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